REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].C([C:8]1C=CC=[CH:10][N+:9]=1N(C)C)#N.[N:17]#[C:18]Br.[Na+].[Cl-].Cl.[OH-].[Na+].NCC(O)=O.OC1O[C@H:38]([CH2:40]O)[C@@H:36](O)[C@H:34](O)[C@@H:32]1[NH2:33].OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C1N(CCO)CCN(CCS(O)(=O)=O)C1.CS(C)=O.C(N(CC)CC)C>[B-:2]([F:5])([F:4])([F:3])[F:1].[CH3:8][N:9]([C:36]1[CH:34]=[CH:32][N+:33]([C:18]#[N:17])=[CH:40][CH:38]=1)[CH3:10] |f:0.1,3.4,6.7,16.17|
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Name
|
glycogen
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1[C@@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyanodimethylamino-pyridinium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CN(CCN1CCO)CCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
glycogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
glycogen
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1CN(CCN1CCO)CCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
CDAP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C
|
Name
|
glycogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CDAP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(#N)C1=[N+](C=CC=C1)N(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produces
|
Type
|
TEMPERATURE
|
Details
|
increased insulin loading
|
Type
|
ADDITION
|
Details
|
is added dropwise over one minute
|
Duration
|
1 min
|
Type
|
ADDITION
|
Details
|
can be added
|
Type
|
TEMPERATURE
|
Details
|
increases the solubility of the conjugate
|
Type
|
CUSTOM
|
Details
|
The entire reaction mixture
|
Type
|
STIRRING
|
Details
|
is slowly stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |